(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Overview
Description
“(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide” is a complex organic compound. It likely contains an amino group (-NH2), a naphthyl group (a polycyclic aromatic hydrocarbon), and a phenyl group (a cyclic group of atoms with the formula C6H5) as part of its structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the naphthyl group, and the phenyl group. One possible method could involve an SN2 reaction, a fundamental type of reaction in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The naphthyl and phenyl groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amino, naphthyl, and phenyl groups. For example, the amino group could participate in acid-base reactions, while the naphthyl and phenyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing naphthyl groups often have high melting points and are relatively stable .Scientific Research Applications
Antibacterial and Modulatory Activity
The derivative of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, specifically 2-(3-Hydroxy-propylamine)-3-(3-methyl-2-butenyl)-[1,4]naphthoquinone, has been investigated for its antibacterial and modulatory activity. Computational prediction models and in vitro assays indicated potential as a therapeutic alternative to combat bacterial resistance, particularly when combined with aminoglycosides (Figueredo et al., 2020).
Alzheimer's Disease Research
A radiofluorinated derivative of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, [18F]FDDNP, has been used in PET scans to localize and measure the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique facilitates diagnostic assessments and monitoring of experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Fluorescent Label for Biomolecules
3-Naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, a compound structurally similar to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, has been proposed as a fluorescent label for biomolecules containing an amino group. Its effectiveness in labeling and quantifying diagnostically important compounds has been validated, showing potential for organic fluorescent markers in diagnostic applications (Varghese et al., 2016).
Electron Transport in Organic Compounds
Naphthylamine-based compounds, including derivatives similar to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have demonstrated electron transporting abilities. This finding is significant for developing materials in organic electronics, particularly for organic light-emitting diodes (Tse et al., 2006).
Synthesis of Novel Compounds
Several research studies have focused on synthesizing novel compounds using derivatives of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide. These compounds have potential applications in medicinal chemistry, such as in the synthesis of antidepressants and other pharmacologically active molecules (Abdelrazek et al., 2012), (Xiao Xin, 2007).
Corrosion Inhibition
Amino acid compounds, structurally related to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have been studied as potential corrosion inhibitors. Their effectiveness in protecting mild steel in aqueous hydrochloric acid solutions has been correlated with their molecular properties (Gómez et al., 2005).
Antimicrobial Activity
2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, have shown significant antibacterial and antifungal activities in vitro, comparable to standard antimicrobial agents. This indicates their potential as novel antibacterial and antifungal agents (Helal et al., 2013).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOLUWPVABJBKU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995279 | |
Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide | |
CAS RN |
740-57-8 | |
Record name | Phenylalanine β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine-beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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